(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group. This step often involves the use of ammonia or an amine source under specific conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Scientific Research Applications
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-methoxyphenyl)propan-2-OL: Without specific stereochemistry.
1-Amino-1-(2-hydroxyphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group .
Uniqueness
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable for applications requiring chiral specificity .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
AJKHUSYYXZDIRC-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1OC)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC)N)O |
Origin of Product |
United States |
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